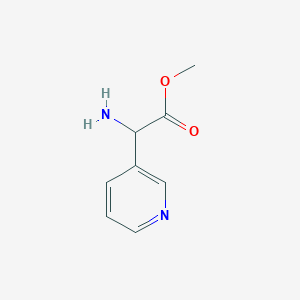

Methyl 2-amino-2-(pyridin-3-yl)acetate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-2-pyridin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUJZICYBJXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 2 Amino 2 Pyridin 3 Yl Acetate and Its Analogues

Classical and Modern Synthetic Routes to Methyl 2-amino-2-(pyridin-3-yl)acetate

The synthesis of this compound is most commonly achieved through a two-step condensation-reduction sequence. This classical approach remains a robust and widely utilized method.

Condensation-Reduction Sequences

This strategy involves the initial formation of a carbon-carbon double bond via a condensation reaction, followed by the reduction of this bond and a precursor to the amine group.

The Knoevenagel condensation is a cornerstone of this synthetic route. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org In the synthesis of the precursor to this compound, pyridine-3-carboxaldehyde is the key starting material. The active methylene compound is typically an ester of cyanoacetic acid, such as methyl cyanoacetate.

The reaction is generally performed in an organic solvent, and various catalysts can be employed, including amines like piperidine (B6355638) or even environmentally benign catalysts in aqueous media. wikipedia.orgbas.bg The pyridine (B92270) ring itself can exhibit a dual role, activating the methylene compound. bas.bg The product of this condensation is a methyl 2-cyano-2-(pyridin-3-ylidene)acetate intermediate. A notable aspect of the Knoevenagel condensation is its tendency to produce the thermodynamically more stable E-isomer of the resulting α,β-unsaturated product. bas.bg

A variation of this is the Doebner modification, which uses malonic acid and pyridine as the solvent, leading to a condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.orgyoutube.com

Table 1: Examples of Knoevenagel Condensation with Pyridinecarbaldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-4-carbaldehyde | Malononitrile | H2O:EtOH (1:1) | 2-(Pyridin-4-ylmethylene)malononitrile | 90-95% | bas.bg |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol (B145695) | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | - | wikipedia.org |

This table presents data for similar Knoevenagel condensations to illustrate typical conditions and yields.

Following the Knoevenagel condensation, the resulting intermediate, methyl 2-cyano-2-(pyridin-3-ylidene)acetate, undergoes catalytic hydrogenation. This step simultaneously reduces the carbon-carbon double bond and the cyano group to a primary amine, yielding the target compound, this compound.

A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) and platinum-based catalysts being common choices. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as methanol (B129727) or ethanol. The conditions, including pressure and temperature, can be optimized to ensure complete reduction and high yields. The chemoselective hydrogenation of the pyridine ring itself can be a competing reaction, but conditions can generally be found to favor the reduction of the exocyclic double bond and the nitrile. researchgate.net

Alternative Synthetic Pathways

While the condensation-reduction sequence is prevalent, other pathways to this compound and its precursors exist. One such alternative is the Strecker synthesis, which involves the reaction of pyridine-3-carboxaldehyde with an ammonia (B1221849) source (like ammonium (B1175870) chloride) and a cyanide source (like sodium cyanide) to form an α-aminonitrile, 2-amino-2-(pyridin-3-yl)acetonitrile. This aminonitrile can then be hydrolyzed and esterified to afford the target methyl ester.

Another approach involves the direct amination of a suitable precursor. For instance, a methyl 2-hydroxy-2-(pyridin-3-yl)acetate intermediate could potentially be converted to the amino derivative through a Mitsunobu reaction or by conversion of the hydroxyl group to a good leaving group followed by substitution with an amine source.

Stereoselective Synthesis of Enantiomerically Enriched Forms

The production of single enantiomers of this compound is of high interest for pharmaceutical applications. This can be achieved through several stereoselective strategies.

One common method is the asymmetric hydrogenation of the prochiral enamine intermediate formed after the Knoevenagel condensation. This requires the use of a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. researchgate.net These catalysts can induce high levels of enantioselectivity, leading to the preferential formation of either the (R)- or (S)-enantiomer.

Another strategy involves the resolution of the racemic mixture of this compound. This can be done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid. The diastereomers, having different physical properties, can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Enzymatic resolution is also a viable option, where an enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomer from the resulting carboxylic acid.

Synthesis of Pyridine Ring-Substituted Analogues and Derivatives

The synthesis of analogues of this compound with substituents on the pyridine ring is a key area of research for developing new compounds with tailored properties. These syntheses generally follow similar principles to the parent compound, starting from a substituted pyridine-3-carboxaldehyde.

For example, to synthesize a 6-chloro-substituted analogue, one would begin with 6-chloropyridine-3-carboxaldehyde. The subsequent Knoevenagel condensation and catalytic hydrogenation would proceed as previously described to yield Methyl 2-amino-2-(6-chloropyridin-3-yl)acetate. A wide variety of substituted pyridines are commercially available or can be synthesized, allowing for the generation of a diverse library of analogues. nih.govorientjchem.orgnih.gov

Furthermore, the amino group of the final product can be further functionalized. For instance, N-alkylation or N-acylation can be performed to create a range of derivatives with different biological activities or physical properties.

Table 2: Examples of Synthesis of Substituted Pyridine Derivatives

| Starting Material | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 2-Hydrazino-5-trifluoromethyl pyridine, 2,4-Dichlorobenzaldehyde | Methanol, then Mercaptoacetic acid/Dioxane | 2-(2,4-Dichlorophenyl)-3-[(5-trifluoromethylpyridin-2-yl)amino]thiazolidin-4-one | Antifungal agent | orientjchem.org |

| 5-Bromo-2-hydrazinopyridine, p-Chlorobenzaldehyde | Ethanol, then Thioglycolic acid/DMF | 2-(4-Chlorophenyl)-3-((5-bromopyridin-2-yl)amino)thiazolidin-4-one | - | orientjchem.org |

This table illustrates the synthesis of various substituted pyridine compounds to showcase the diversity of accessible structures.

Strategies for Substituent Introduction on the Pyridine Ring

The functionalization of the pyridine ring is crucial for creating analogues with diverse properties. A key strategy involves the nucleophilic substitution of a leaving group on the pyridine ring. An improved synthesis of C-3 aminoalkyl-substituted 2,4-pyridinedicarboxylic acid (PDCA) derivatives, which are structurally related to the target compound, highlights this approach. nih.gov The process starts from a more readily available precursor and avoids the harsh reaction conditions and non-selective reactions that characterized earlier methods. nih.gov

The synthesis of various dimethyl 3-(substituted-amino)pyridine-2,4-dicarboxylates demonstrates the versatility of this strategy. By reacting dimethyl 3-chloropyridine-2,4-dicarboxylate with different primary and secondary amines, a range of substituents can be introduced at the C-3 position. nih.gov

Table 1: Examples of C-3 Aminoalkyl-Substituted Pyridine-2,4-dicarboxylates

| Product | Starting Amine | Yield (%) |

| Dimethyl 3-((4-methoxybenzyl)amino)pyridine-2,4-dicarboxylate | 4-Methoxybenzylamine | 71% |

| Dimethyl 3-((3-phenylpropyl)amino)pyridine-2,4-dicarboxylate | 3-Phenylpropylamine | 58% |

| Dimethyl 3-((1-phenylethyl)amino)pyridine-2,4-dicarboxylate | (1-Phenylethyl)amine | 48% |

| Data sourced from a study on the synthesis of pyridine-dicarboxylate derivatives. nih.gov |

Synthesis of Other Related α-Amino Pyridyl Acetates

The synthesis of analogues of this compound often involves multi-step processes, including the formation of the pyridine core, introduction of the aminoacetic acid side chain, and final esterification.

One documented route is the synthesis of methyl 2-(6-aminopyridin-3-yl)acetate. This process involves the esterification of the corresponding carboxylic acid, 2-(6-aminopyridin-3-yl)acetic acid hydrochloride, by heating it in dry methanol with concentrated sulfuric acid as a catalyst. chemicalbook.com The reaction is refluxed overnight, and after workup and purification, the desired methyl ester is obtained as a white solid. chemicalbook.com

Another related synthesis focuses on creating the acetic acid ligand itself, such as (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net This was achieved through a rapid and straightforward reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid. researchgate.net

The final esterification step to produce the methyl acetate (B1210297) is a common transformation in organic chemistry. A general and convenient method for preparing amino acid methyl ester hydrochlorides involves the room-temperature reaction of the amino acid with methanol in the presence of trimethylchlorosilane. mdpi.com This method is compatible with a wide range of natural and synthetic amino acids. mdpi.com

Other related α-amino pyridyl acetate structures that have been synthesized include [2-(methylamino)pyridin-3-yl]methyl(methylamino)acetate dihydrochloride (B599025) and (2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate. simsonpharma.comnih.gov

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This is driven by the need to overcome the drawbacks of traditional syntheses, which can involve harsh reaction conditions, expensive catalysts, and poor atom economy. google.com

Catalyst Design for Efficient Synthesis

Catalyst design is a cornerstone of green chemistry, aiming to enhance reaction rates and selectivity while minimizing waste. For pyridine derivatives, various catalytic systems have been explored.

Heterogeneous Catalysis: In the gas-phase synthesis of methylpyridines, catalysts composed of metal oxides like CdO, Cr2O3, and ZnO on a kaolin (B608303) carrier have been developed. semanticscholar.org Researchers found that a two-component catalyst (CdO-13.0%, Cr2O3-5.0%, kaolin-82.0%) showed higher efficiency, achieving a 70.2% yield of 2- and 4-methylpyridines. semanticscholar.org Another green protocol utilizes a heterogeneous Lewis acid catalyst, Al2O3, for the synthesis of N-(pyridin-2-yl)iminonitriles, which are intermediates for other pyridine derivatives. mdpi.com

Homogeneous Catalysis: Earth-abundant metal catalysts are gaining traction. Manganese-catalyzed reactions, in particular, have shown great promise. acs.org Using a catalyst prepared in situ from Mn(CO)5Br and chiral P,N,N-ligands, researchers have developed an asymmetric formal hydroamination of allylic alcohols. acs.org The design of the ligand, specifically introducing a methyl group on the pyridine ring and bulky substituents on the phosphorus atom, was crucial for achieving high yields (99%) and enantioselectivity (84% ee). acs.org

Acid Catalysis: Simple acid catalysis remains a viable method. For example, concentrated sulfuric acid is used to catalyze the esterification of 2-(6-aminopyridin-3-yl)acetic acid to its methyl ester. chemicalbook.com

Solvent-Free or Aqueous Media Reactions

Eliminating or replacing hazardous organic solvents is a key principle of green chemistry.

A notable example is the solvent-free, one-pot synthesis of 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives. researchgate.net This method involves a three-component reaction between an aromatic aldehyde, a heteroaryl amine (like 2-aminopyridine), and a phenol (B47542) at 80°C without any solvent or acid catalyst. researchgate.net The procedure is operationally simple, fast, and efficient. researchgate.net

Another solvent-free approach involves mechanochemistry, where reactants are ground together at room temperature. nih.gov The synthesis of 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile was achieved by simply grinding picolinaldehyde with 2,3-diamino-3-isocyanoacrylonitrile in a mortar and pestle. nih.gov This solvent-free aldol (B89426) condensation demonstrates a highly efficient and environmentally benign synthetic route. nih.gov

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

The "borrowing hydrogen" strategy is an elegant example of an atom-economical cascade reaction. acs.org In the manganese-catalyzed formal hydroamination of allylic alcohols, the alcohol is first dehydrogenated to an aldehyde. This intermediate then reacts with an amine, followed by an asymmetric hydrogenation using the "borrowed" hydrogen atoms to form the final γ-amino alcohol. acs.org This process avoids the need for pre-functionalization and reduces the number of synthetic steps.

Addition reactions, such as the aza-Michael addition, are inherently atom-economical. The synthesis of new heterocyclic amino acid derivatives has been achieved through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com Such strategies are being explored to build complex molecules efficiently, aligning with the goals of reducing waste and improving synthetic efficiency. google.commdpi.com

Chemical Transformations and Reactivity of Methyl 2 Amino 2 Pyridin 3 Yl Acetate

Reactions at the α-Amino Moiety

The primary amino group is a key site for nucleophilic reactions, allowing for protection, acylation, alkylation, and the formation of various nitrogen-containing derivatives.

Amine Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by converting the amine into a less nucleophilic derivative, known as a protecting group. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal (deprotection). organic-chemistry.org

Common strategies for protecting the α-amino group of compounds like Methyl 2-amino-2-(pyridin-3-yl)acetate involve the formation of carbamates. The most widely used carbamate (B1207046) protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.com The deprotection mechanism involves protonation followed by the loss of a stable tert-butyl carbocation and subsequent decarboxylation to yield the free amine. masterorganicchemistry.com A derivative, (2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, highlights the application of Boc protection in similar structures. chemicalbook.combldpharm.comnih.gov

Benzyl (B1604629) chloroformate (Cbz): The Cbz group is introduced using benzyl chloroformate and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved under mild basic conditions, often using a solution of piperidine (B6355638) in an organic solvent. masterorganicchemistry.com

The ability to selectively remove one protecting group in the presence of another (orthogonal strategy) is a powerful tool in complex syntheses. organic-chemistry.org For instance, a molecule containing both a Boc- and an Fmoc-protected amine can have either group removed selectively by choosing acidic or basic deprotection conditions, respectively. organic-chemistry.org Other protecting groups, such as the thiol-labile 2-pyridyldithioethyloxycarbonyl (Pydec), offer further orthogonality and can be removed under mild reducing conditions. nih.gov

Table 1: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Conditions |

|---|---|---|

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) masterorganicchemistry.com |

Acylation and Alkylation Reactions

The nucleophilic nitrogen of the α-amino group readily reacts with acylating and alkylating agents.

Acylation is the process of introducing an acyl group (R-C=O) to the amine, typically forming an amide bond. This is a fundamental transformation in peptide synthesis and the creation of many pharmaceuticals. Acylation can be achieved using various reagents, such as acyl chlorides or carboxylic acid anhydrides. masterorganicchemistry.comopenstax.org The reaction generally proceeds smoothly, converting the primary amine into a secondary amide. The Friedel-Crafts acylation, which typically involves an aromatic ring, is generally not favored at the pyridine (B92270) ring of this compound, especially in the presence of a Lewis acid catalyst like AlCl₃, because the basic nitrogen of the pyridine and the amino group can coordinate with the catalyst, deactivating it. libretexts.orgresearchgate.net

Alkylation involves the introduction of an alkyl group to the amine. This reaction can be more challenging to control than acylation, as polyalkylation can occur, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org The reactivity of the amino group in this compound makes it susceptible to alkylation by alkyl halides. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Formation of Amide and Imine Derivatives

Amide Derivatives: The primary amino group of this compound can be converted into a wide array of amide derivatives through reaction with activated carboxylic acids or their equivalents. sphinxsai.comorganic-chemistry.org These reactions are fundamental in medicinal chemistry. The synthesis of amides can be accomplished by reacting the amine with an acyl chloride, an acid anhydride, or a carboxylic acid in the presence of a coupling agent. nih.govnih.gov

Imine Derivatives (Schiff Bases): The primary amino group can also undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of imines is typically reversible and acid-catalyzed. For example, salicylaldehyde (B1680747) can condense with aromatic amines to yield Schiff bases, which can then be reduced to form stable secondary amines. researchgate.net This indicates a potential pathway for the derivatization of this compound.

Reactions at the Ester Group

The methyl ester functionality of the molecule is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis, transesterification, and amidation.

Hydrolysis and Transesterification

Hydrolysis of the methyl ester group converts it into a carboxylic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Transesterification is the process of exchanging the methyl group of the ester with another alcohol group. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 2-amino-2-(pyridin-3-yl)acetate.

Amide Formation from the Ester

The ester group can be directly converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures or longer reaction times compared to using more reactive acylating agents like acyl chlorides. The process involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of methanol (B129727). This method provides a direct route to amide derivatives without the need to first hydrolyze the ester to a carboxylic acid. sphinxsai.com For instance, reacting an amino acid ester with an amine in a solvent like methanol can produce the corresponding amide derivative upon refluxing. sphinxsai.comgoogle.com

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is fundamental to the transformations of this compound at this position.

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids or hydrogen peroxide. organic-chemistry.orgpatsnap.com The N-oxidation significantly alters the electronic properties of the pyridine ring, which can, in turn, influence its reactivity in subsequent reactions.

Commonly used oxidizing agents for the N-oxidation of pyridine derivatives include:

Hydrogen Peroxide (H₂O₂): Often used in the presence of an acid catalyst like acetic acid or with a titanium silicalite (TS-1) catalyst in a continuous flow microreactor, which can provide high yields and a safer, greener process. rsc.orgnih.gov

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for N-oxidation. nih.gov The choice of solvent and reaction conditions can be crucial for achieving high yields.

Trifluoroacetic Anhydride/Hydrogen Peroxide: This combination can be a potent oxidizing system for nitrogen-rich heterocyclic compounds. nih.gov

The general trend for N-oxidation is that more basic amines are more readily oxidized by electrophilic oxidants. patsnap.com The presence of the amino group at the 3-position of the pyridine ring in this compound is expected to influence the reactivity of the pyridine nitrogen towards oxidation. A kinetic study on the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid indicated that the reaction proceeds via nucleophilic attack of the amino nitrogen on the peroxo oxygen. osti.gov However, for N-oxidation of the pyridine ring itself, the electronic effects of the substituents play a critical role. In some cases, selective N-oxidation of the pyridine ring in the presence of other amino groups can be achieved by in situ protonation of the more basic aliphatic amine, thus deactivating it towards oxidation. nih.gov

Table 1: General Conditions for N-Oxidation of Pyridine Derivatives

| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | - | Room Temp. to 70°C | Moderate to High | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1) | Methanol | Ambient | Up to 99% | rsc.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | - | Acetonitrile (B52724) | Reflux | Good | nih.gov |

| Trifluoroacetic Anhydride/H₂O₂ | - | - | Room Temp. | Low to Moderate | nih.gov |

The nucleophilic pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, introduces a positive charge on the nitrogen atom and significantly alters the molecule's properties. researchgate.net For this compound, quaternization would likely occur with reagents such as methyl iodide. researchgate.net

The quaternization of pyridines is influenced by both electronic and steric factors. Electron-donating groups on the pyridine ring generally increase the rate of quaternization, while electron-withdrawing groups decrease it. The reaction is typically carried out by heating the pyridine derivative with an excess of the alkylating agent, sometimes in a solvent like DMF. researchgate.net The formation of N-alkylpyridinium salts is a common transformation for various pyridine-containing compounds. acs.org

Acidic conditions can also lead to the formation of pyridinium salts through protonation of the nitrogen atom. For instance, treatment with strong acids like HCl, HBr, or sulfuric acid will protonate the pyridine nitrogen, forming the corresponding salt. researchgate.net

Table 2: General Conditions for Pyridine Quaternization

| Alkylating Agent | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Methyl Iodide | DMF | 100°C (sealed tube) | Common for labeled compounds. | researchgate.net |

| Alkyl Iodides/Bromides | Ethanol or Acetone | Conventional heating or Microwave | Microwave irradiation can significantly shorten reaction times and improve yields. | libretexts.org |

| Haloadamantanes | - | High Temperature (sealed ampul) | Demonstrates the need for forcing conditions with bulky alkylating agents. | researchgate.net |

Modifications and Functionalization of the Pyridine Ring System

The pyridine ring of this compound can undergo various modifications, allowing for the introduction of new functional groups. These reactions are crucial for the synthesis of more complex derivatives.

Pyridine is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.gov The reaction, when it occurs, typically directs the incoming electrophile to the 3-position (meta-position). nih.gov In the case of this compound, the pyridine ring already has substituents at the 3-position. The existing amino group at the 3-position is an activating, ortho-, para-directing group. However, the pyridine nitrogen's electron-withdrawing nature deactivates the entire ring, especially the 2-, 4-, and 6-positions. Therefore, further electrophilic substitution on the pyridine ring of this molecule would be challenging and the position of substitution would be influenced by the combined electronic effects of the existing substituents. In strongly acidic media, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack. nih.gov

For substituted pyridines, the position of electrophilic attack is determined by the directing effects of the substituents. Electron-donating groups can facilitate the reaction. For instance, the bromination of a pyridine with an amino group, which is a strong activating group, would be directed to the positions ortho and para to the amino group. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize pyridine rings. youtube.com

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.orgdigitellinc.com To apply this to this compound, a halogen atom would first need to be introduced onto the pyridine ring. The subsequent Suzuki coupling could then be used to form a biaryl linkage. The reactivity of heteroaryl chlorides in Suzuki reactions is known, and often, the use of specific ligands can enhance the reaction efficiency. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govnih.gov Similar to the Suzuki reaction, this would require prior halogenation of the pyridine ring of this compound. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving good yields. acs.org

C-H Activation: Direct functionalization of pyridine C-H bonds is an increasingly important area of research as it avoids the need for pre-functionalization (e.g., halogenation). rsc.org Palladium-catalyzed C-H activation can be directed by a coordinating group. For this compound, the amino group or the ester could potentially act as directing groups, although the efficiency would depend on the specific reaction conditions and catalyst system. For example, a pyridine-based template has been used to direct meta-C–H olefination of benzyl alcohols.

The challenges in palladium-catalyzed cross-coupling of aminopyridines can include the potential for the amino group to coordinate with the palladium catalyst, which can inhibit the catalytic cycle. osti.gov The choice of appropriate ligands and reaction conditions is therefore critical to overcome these challenges.

Table 3: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Typical Reactants | Catalyst System | Key Features | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl halide + Aryl/vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Base | Forms C-C bonds, wide functional group tolerance. | nih.govlibretexts.orgyoutube.comdigitellinc.com |

| Heck Reaction | Aryl/vinyl halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | Forms substituted alkenes, often with high stereoselectivity. | nih.govacs.orgnih.gov |

| C-H Activation/Functionalization | Pyridine derivative + Coupling partner | Pd, Rh, or other transition metal catalysts | Direct functionalization of C-H bonds, atom-economical. | rsc.org |

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of the amino and methyl acetate (B1210297) substituents.

The methyl 2-amino-2-acetate substituent at the 3-position has both an amino group and an ester group. The amino group is electron-donating, while the ester group is electron-withdrawing. The net electronic effect of this substituent on the pyridine ring will determine its reactivity in various transformations. Studies on substituted pyridines have shown that electron-donating groups generally increase the electron density on the ring, making it more susceptible to electrophilic attack and increasing the nucleophilicity of the pyridine nitrogen. digitellinc.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles and decreasing the nitrogen's nucleophilicity. digitellinc.com

In the context of metal-catalyzed reactions, the substituents can influence the coordination of the metal to the pyridine nitrogen and the electronic properties of the C-H or C-X bonds involved in the catalytic cycle. For example, in pincer-type complexes, electron-donating groups on the pyridine ring have been shown to increase the electron density around the metal center. digitellinc.com

Table 4: Predicted Influence of Substituents on Reactivity

| Substituent Group | Position | Electronic Effect | Predicted Influence on Pyridine Ring |

|---|---|---|---|

| Amino (-NH₂) | 3 | Electron-donating (resonance) | Activates towards electrophilic substitution (directing ortho/para), increases nucleophilicity of pyridine N. |

| Methyl Acetate (-CH(NH₂)COOCH₃) | 3 | Complex (Amino: donating, Ester: withdrawing) | Overall electronic effect will be a balance of the two groups, likely modulating the reactivity compared to an unsubstituted pyridine. |

Mechanistic Investigations of Chemical Reactions

The reactivity of this compound is governed by the interplay of its three key functional groups: the ester, the primary amine, and the pyridine ring. Mechanistic investigations into the chemical transformations of this compound, while not extensively reported in dedicated studies, can be understood through the well-established principles of organic chemistry and by analogy to related molecules. The primary reactions this compound undergoes are centered around the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl carbon.

General Reactivity

The primary amino group (—NH₂) is a potent nucleophile and a Brønsted-Lowry base, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The ester group (—COOCH₃) is susceptible to nucleophilic acyl substitution, most notably hydrolysis and amidation. The pyridine ring, being an electron-deficient aromatic system, can undergo nucleophilic aromatic substitution under harsh conditions and can be reduced. The nitrogen atom of the pyridine ring is basic and can be protonated or coordinated to metal ions.

Computational studies on analogous compounds, such as Methyl-3-aminothiophene-2-carboxylate, suggest a high degree of chemical reactivity. mdpi.com Frontier molecular orbital analysis of this related molecule indicates a low kinetic stability, which can be extrapolated to suggest that this compound is also a reactive species. mdpi.com The amino and carboxyl groups are predicted to be key participants in various intermolecular and intramolecular interactions. mdpi.com

Mechanisms of Key Reactions

N-Acylation: The reaction of this compound with an acylating agent, such as an acid chloride or an anhydride, proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses by eliminating the leaving group (e.g., chloride) to yield the N-acylated product.

Step 1: Nucleophilic Attack: The amino group attacks the carbonyl carbon of the acylating agent.

Step 2: Formation of Tetrahedral Intermediate: A transient species with a tetrahedral carbon and formal charges is formed.

Step 3: Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

Step 4: Deprotonation: A base removes the proton from the newly formed amide nitrogen to give the final product.

Ester Hydrolysis: The hydrolysis of the methyl ester can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction begins with the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the methoxide (B1231860) ion (—OCH₃), a strong base, which subsequently deprotonates the newly formed carboxylic acid to give the carboxylate salt.

Kinetic studies on the hydrolysis of related ester compounds have been performed to understand the competition between hydrolysis and other nucleophilic reactions like aminolysis. nih.gov These studies often involve monitoring the reaction progress spectrophotometrically and analyzing the pseudo-first-order rate coefficients at different pH values. nih.gov

Table 1: Illustrative Kinetic Data for Ester Hydrolysis (Analogous System) This table presents hypothetical kinetic data for the hydrolysis of an ester, illustrating the type of information gathered in mechanistic studies. The data is based on general principles and data for analogous systems.

| pH | kobs (s⁻¹) | Reaction Conditions |

| 4.0 | 1.2 x 10⁻⁵ | 0.1 M Acetate Buffer, 25°C |

| 7.0 | 3.5 x 10⁻⁴ | 0.1 M Phosphate Buffer, 25°C |

| 10.0 | 8.9 x 10⁻³ | 0.1 M Carbonate Buffer, 25°C |

kobs = observed pseudo-first-order rate constant

Formation of Amides (Aminolysis): The ester group can react with amines to form amides. This reaction is typically slower than hydrolysis and often requires heating or catalysis. The mechanism is another example of nucleophilic acyl substitution, where the amine is the nucleophile.

Table 2: Research Findings on Reactivity of Related Pyridine-Containing Compounds This table summarizes findings from studies on compounds with similar structural motifs to provide insight into the potential reactivity of this compound.

| Compound Type | Reaction Studied | Key Mechanistic Insight | Reference |

| 2-S-phosphorylacetate esters | Hydrolysis and Aminolysis | Kinetic analysis showed selectivity towards aminolysis over hydrolysis, with the leaving group pKa being a key factor. | nih.gov |

| Methyl-3-aminothiophene-2-carboxylate | Computational Analysis | HOMO-LUMO gap suggests high chemical reactivity. Amino and carboxyl groups are key sites for interactions. | mdpi.com |

| 2-amino-3-methylpyridine | Coordination Chemistry | The pyridine nitrogen acts as a strong nucleophilic center for coordination with metal ions like Cu(II) and Ag(I). | mdpi.com |

Application of this compound as a Chiral Building Block in Advanced Organic Synthesis

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the application of this compound as a chiral building block for the synthesis of the complex heterocyclic scaffolds and for the asymmetric synthesis pathways outlined in the requested article structure.

Extensive searches were conducted to locate studies on the use of this compound in the following areas:

Construction of Complex Heterocyclic Scaffolds:

Synthesis of Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines)

Formation of Other Nitrogen-Containing Heterocycles (e.g., Thiadiazoles, Oxadiazoles, Triazoles)

Creation of Pyrimidine-Linked Heterocycles

Role in Asymmetric Synthesis:

Asymmetric Derivatization Strategies

Application in Stereoselective Reaction Pathways

The search results yielded general synthetic methods for these classes of heterocyclic compounds; however, these studies invariably utilize different starting materials and synthetic intermediates. For instance, the synthesis of imidazo[1,2-a]pyridines is commonly achieved through the condensation of 2-aminopyridines with various carbonyl compounds. Similarly, the formation of oxadiazoles, thiadiazoles, and triazoles typically proceeds from precursors such as acid hydrazides, thiosemicarbazides, and via cycloaddition reactions, respectively, none of which were found to involve this compound as a starting material.

Furthermore, literature describing the role of specific α-amino esters in asymmetric synthesis is available, but no documents were identified that specifically discuss the asymmetric derivatization or stereoselective reactions of this compound.

Therefore, due to the lack of specific research data on the subject compound within the requested synthetic applications, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided outline. The requested information does not appear to be present in the currently available scientific literature.

Application As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Unnatural α-Amino Acid Derivatives and Peptidomimetics

Information regarding the direct use of Methyl 2-amino-2-(pyridin-3-yl)acetate for the synthesis of unnatural α-amino acid derivatives and peptidomimetics is not available in the reviewed scientific literature.

Contribution to Complex Molecular Architecture Construction

There is no available information in the reviewed scientific literature detailing the contribution of this compound to the construction of complex molecular architectures.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR experiments, would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular backbone.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

The predicted ¹H NMR spectrum would feature distinct signals corresponding to the protons of the pyridine (B92270) ring, the methine proton at the chiral center, the amino group protons, and the methyl ester protons. The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the aminoacetate substituent. The methine proton (α-proton) adjacent to the amino and ester groups would likely appear as a singlet or a broadened singlet in the range of δ 4.5-5.5 ppm. The methyl protons of the ester group would be expected to resonate as a sharp singlet further upfield, typically around δ 3.7 ppm. The amino group protons are often observed as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal, anticipated in the δ 170-175 ppm region. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The methine carbon (α-carbon) would be expected around δ 55-65 ppm, and the methyl ester carbon would appear upfield around δ 52 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H | 7.0 - 8.5 | m |

| α-CH | 4.5 - 5.5 | s |

| OCH₃ | ~3.7 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 175 |

| Pyridine C | 120 - 150 |

| α-C | 55 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For Methyl 2-amino-2-(pyridin-3-yl)acetate, this would be particularly useful in assigning the coupled protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for each protonated carbon, such as the methine CH and the pyridine CH groups.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₀N₂O₂), the predicted exact mass of the protonated molecule [M+H]⁺ is 167.08151. uni.lu The observation of a molecular ion with this m/z value in an HRMS analysis would strongly support the proposed molecular formula.

Predicted HRMS Data

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 167.08151 |

Fragmentational Analysis and Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.

For this compound, key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire aminoacetate side chain. The fragmentation of the pyridine ring itself could also produce characteristic ions. Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

N-H stretching: The amino group would typically exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the ester is expected in the region of 1730-1750 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O single bond stretch of the ester group would likely appear in the 1000-1300 cm⁻¹ range.

The presence and positions of these bands would provide strong evidence for the key functional groups within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit several key absorptions corresponding to its constituent functional groups. The presence of the primary amino group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹. chimia.ch The ester functional group (C=O) would show a strong characteristic absorption band for the carbonyl stretch, generally found between 1735 and 1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear in the 1000-1300 cm⁻¹ region.

Vibrations associated with the pyridine ring are also expected. These include C=C and C=N stretching vibrations within the aromatic ring, which typically occur in the 1400-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic ring are anticipated above 3000 cm⁻¹. researchgate.net Computational studies on related molecules, such as 2-amino-3-methylpyridine, have been used to assign vibrational frequencies and compare them with experimental spectra, providing a reliable method for spectral interpretation. researchgate.net

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Ester | C=O Stretch | 1735-1750 |

| Ester | C-O Stretch | 1000-1300 |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing vibrations of non-polar bonds and symmetric molecules. While specific Raman spectroscopic studies on this compound were not found, data from related compounds like pyridine and amino acids offer insights into its potential applications. researchgate.netresearchgate.net

The Raman spectrum of pyridine and its derivatives is well-characterized, with strong bands corresponding to ring breathing modes, typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net For this compound, these pyridine ring vibrations would be prominent features. The ester and amino groups would also exhibit characteristic Raman signals.

Raman spectroscopy can be employed to study the interactions of such molecules with surfaces or in biological systems. For instance, surface-enhanced Raman scattering (SERS) has been used to investigate the adsorption geometry of amino acids and peptides on silver surfaces. almacgroup.comkoreascience.kr This technique could potentially be applied to study the orientation and binding of this compound in various environments. Computational methods, such as those based on machine learning polarizabilities, are emerging as powerful tools for simulating and interpreting the Raman spectra of amino acids and peptides, which could be extended to this compound. researchgate.net

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Although a single-crystal X-ray structure for this compound has not been reported in the searched literature, the principles of this technique are crucial for understanding its stereochemistry. As the compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Single-crystal X-ray diffraction is capable of determining the absolute configuration of a chiral molecule, often by using anomalous dispersion effects, especially if a heavy atom is present in the structure or by co-crystallization with a chiral reference molecule. iitg.ac.in

In the absence of a direct crystal structure, analysis of related compounds provides valuable comparative information. For example, the crystal structure of 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile has been determined, revealing details about bond lengths and angles in a molecule containing a pyridine ring. nih.govudel.edu Similarly, studies on chiral amino acids and their racemic counterparts provide insights into the packing arrangements and stereochemical relationships in the solid state. scispace.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions, which can be elucidated by X-ray crystallography. The primary amino group and the ester carbonyl group are capable of participating in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ester can act as hydrogen bond acceptors. researchgate.netillinois.edu

Studies on related aminopyridine derivatives have shown the formation of extensive hydrogen-bonding networks. For instance, in N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen bonds create a two-dimensional network. helixchrom.com The analysis of pyridine-ammonia complexes has further detailed the nature of N-H⋯N and C-H⋯N hydrogen bonds. illinois.edunih.gov

In addition to hydrogen bonding, π-π stacking interactions between the pyridine rings are also anticipated. These non-covalent interactions play a significant role in the stabilization of crystal structures containing aromatic rings. rsc.org The strength and geometry of these interactions can be precisely determined from crystallographic data.

Addressing Crystallographic Disorder

Crystallographic disorder refers to the situation where a molecule or a part of it occupies multiple positions in the crystal lattice. This can be a common issue in the crystallographic analysis of flexible molecules or those with multiple stable conformations. For a chiral molecule like this compound, disorder can arise from the co-crystallization of both enantiomers in a racemic compound, or from conformational flexibility of the ester group or the side chain. scispace.com

In the case of chiral amino esters, disorder can sometimes be observed in the side chains or the ester group itself. researchgate.net The presence of polar imperfections and enantiomeric disorder in amino acid crystals has been studied, revealing that even minute amounts of disorder can affect the macroscopic properties of the crystals. nih.gov Advanced refinement techniques in X-ray crystallography allow for the modeling of such disorder, providing a more accurate representation of the crystal structure.

Chromatographic and Separation Science Methodologies for Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of impurities in a sample of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment of pharmaceutical and chemical compounds. almacgroup.comhelixchrom.com

For aminopyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common choice. A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter for achieving good separation of ionizable compounds like aminopyridines. researchgate.net The development of a stability-indicating HPLC method is crucial to separate the main compound from its potential degradation products. nih.gov

The use of mass spectrometry (MS) in conjunction with HPLC (LC-MS) allows for the identification of impurities based on their mass-to-charge ratio. uni.lu This is particularly useful for characterizing unknown impurities that may be present in the sample. The development of green HPLC methods, which utilize more environmentally friendly solvents, is also an area of active research. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like amino acid esters. For a compound such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The basic nature of the pyridine ring and the primary amine in this compound can lead to peak tailing and poor chromatographic resolution on standard silica-based C18 columns. To counteract these effects, several strategies can be implemented:

Use of an Ion-Pairing Reagent: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and retention time reproducibility. These agents form a neutral ion pair with the basic sites of the analyte, reducing undesirable interactions with the stationary phase.

pH Control of the Mobile Phase: Maintaining the pH of the mobile phase in the acidic range (typically between 2 and 4) ensures that the amino group is protonated, leading to more consistent interactions with the stationary phase.

Modern Column Chemistries: The use of end-capped columns or columns with a polar-embedded group can also mitigate the issues associated with analyzing basic compounds.

A typical HPLC analysis would involve injecting a solution of the compound onto the column and eluting it with a gradient of an organic solvent (like acetonitrile or methanol) in an aqueous buffer. The detector, commonly a UV-Vis spectrophotometer, would monitor the absorbance at a wavelength where the pyridine ring exhibits strong absorption, typically around 254-260 nm. The retention time of the peak provides a qualitative measure for identification, while the peak area can be used for quantitative analysis.

Table 1: Illustrative HPLC Parameters for Analysis of Pyridinyl Amino Acid Esters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a general method and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of this compound as it provides unequivocal molecular weight information.

Following separation by the LC system under conditions similar to those described for HPLC, the eluent is introduced into the mass spectrometer source. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

For this compound (C₈H₁₀N₂O₂), the expected exact mass is approximately 166.07 g/mol . In positive ion mode ESI-MS, a prominent peak would be expected at an m/z (mass-to-charge ratio) of approximately 167.08, corresponding to the [M+H]⁺ adduct. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the elemental composition and further confirming the compound's identity.

In research settings, LC-MS is frequently used to monitor the progress of a chemical reaction in real-time. For instance, in the synthesis of related compounds, LC-MS has been used to confirm the completion of the reaction before proceeding with workup and purification. sielc.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.0815 |

| [M+Na]⁺ | 189.0634 |

| [M+K]⁺ | 205.0374 |

Data is based on theoretical calculations and may vary slightly in experimental conditions.

Preparative Chromatography Techniques

When a highly pure sample of this compound is required for applications such as biological testing or as a standard for analytical methods, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.

The conditions developed during analytical HPLC are often scalable to a preparative method. The goal of preparative chromatography is to isolate the peak corresponding to the target compound from any impurities. This is achieved by collecting the fraction of the eluent that contains the desired compound as it exits the detector.

Following collection, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound. The purity of the isolated material is then re-assessed using analytical HPLC to ensure it meets the required specifications. In the synthesis of structurally similar compounds like methyl 2-(6-aminopyridin-3-yl)acetate, preparative HPLC has been successfully employed to isolate the final product as a solid. sielc.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. researchgate.netresearchgate.net By approximating the electron density, DFT calculations can provide accurate predictions of various molecular attributes. For Methyl 2-amino-2-(pyridin-3-yl)acetate, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would offer a deep understanding of its fundamental chemical nature. researchgate.netnih.gov

Electronic Structure and Molecular Orbital Analysis

A primary application of DFT is the elucidation of a molecule's electronic structure. This involves calculating the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the pyridine (B92270) ring, while the LUMO would likely be centered on the electron-deficient ester group and the pyridine ring. Analysis of these frontier orbitals would pinpoint the sites most susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Prediction of Spectroscopic Properties

DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups and molecular motions can be achieved. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts serve as a valuable tool for structural elucidation and for confirming the assignments made from experimental NMR data.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amino) | Symmetric Stretch | 3400 |

| N-H (amino) | Asymmetric Stretch | 3500 |

| C=O (ester) | Stretch | 1735 |

| C-O (ester) | Stretch | 1250 |

| Pyridine Ring | C=N Stretch | 1580 |

Note: This table presents a selection of expected vibrational frequencies and is for illustrative purposes.

Modeling Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, locate transition state structures, and calculate activation energies. For this compound, this could be applied to understand its synthesis, degradation pathways, or its reactions with other molecules. The calculation of the transition state, a high-energy intermediate state, is crucial for determining the rate-determining step of a reaction.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. bldpharm.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and reveal how the molecule flexes, bends, and rotates at a given temperature. These simulations can provide insights into the relative populations of different conformers and the energy barriers between them. For this compound, MD simulations could reveal the preferred orientations of the pyridinyl and ester groups relative to the chiral center.

Molecular Modeling for Ligand Interaction Studies (focused on chemical binding and molecular recognition)

Understanding how this compound interacts with biological macromolecules, such as proteins or nucleic acids, is crucial for elucidating its potential biological role. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. plos.org This method involves sampling a large number of possible binding poses and scoring them based on their steric and energetic complementarity.

Following docking, molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to characterize the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. bldpharm.com Furthermore, more advanced techniques like binding free energy calculations can provide a quantitative estimate of the binding affinity. nih.gov These studies are instrumental in rational drug design and in understanding the principles of molecular recognition. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Protocols

The synthesis of α-amino acid esters, particularly those bearing heterocyclic moieties, is a cornerstone of modern organic and medicinal chemistry. While classical methods such as the Strecker and Gabriel syntheses provide foundational routes, future research will likely focus on the development of more efficient, atom-economical, and enantioselective protocols for the synthesis of methyl 2-amino-2-(pyridin-3-yl)acetate and its analogues.

Recent advancements in catalysis offer promising avenues. For instance, multicomponent reactions (MCRs) have proven effective for the synthesis of highly functionalized pyridines in a single step, reducing waste and simplifying procedures. rsc.orgdoaj.org The application of photoredox catalysis is another burgeoning area, enabling the regioselective formation of C-C bonds under mild conditions. A robust system for preparing α-heteroaryl α-amino acid derivatives using photoredox catalysis has been developed, which could be adapted for the synthesis of the target compound. researchgate.net

Furthermore, the development of novel catalytic systems is crucial. For example, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridine (B92270) derivatives from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov Such innovative approaches could provide more direct and versatile routes to this compound.

Table 1: Representative Synthetic Methodologies for Pyridyl-Containing Amino Esters

| Method | Starting Materials | Reagents and Conditions | Product Type | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, keto-ester | Acid catalyst, heat | Indole-α-amino ester | nih.gov |

| Hantzsch Pyrrole Synthesis | β-ketoester, ammonia (B1221849), α-haloketone | Base, solvent | Pyrrole-α-amino ester | nih.gov |

| Photoredox Catalysis | Halogenated pyridine, dehydroalanine (B155165) derivative | Photosensitizer, Hantzsch ester, aqueous DMSO | Pyridyl-α-amino acid derivative | researchgate.net |

| Three-Component Cyclization | NH4OAc, β,γ-unsaturated α-ketoester, ketone/aldehyde | Amine/metal catalysts, aerobic oxidation | Polyfunctionalized pyridine | rsc.org |

| Ring Opening of Imidazo[1,2-a]pyridine | Functionalized imidazo[1,2-a]pyridine | Methanol (B129727), strong acid (HClO4) | N-(2-pyridyl)-α-amino acid ester | researchgate.net |

Exploration of Unique Reactivity Profiles and Selectivities

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, alongside the reactive pyridine ring, suggests a rich and varied reactivity profile. Future research will undoubtedly delve into exploring and exploiting these functionalities for the synthesis of more complex molecules.

The amino group can serve as a handle for a wide range of transformations, including N-alkylation, N-acylation, and the formation of various nitrogen-containing heterocycles. The ester group, on the other hand, can undergo hydrolysis, amidation, or reduction to the corresponding alcohol.

The pyridine ring itself offers numerous possibilities for functionalization. The nitrogen atom can act as a Lewis base, coordinating to metal centers to form a variety of complexes. mdpi.com This property is crucial for its potential use in catalysis and materials science. Furthermore, the pyridine ring can undergo electrophilic aromatic substitution, although the position of substitution will be influenced by the directing effects of the amino-ester substituent.

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Acylation | Acyl chloride, base | N-Acyl-methyl 2-amino-2-(pyridin-3-yl)acetate |

| Ester Hydrolysis | Aqueous acid or base | 2-Amino-2-(pyridin-3-yl)acetic acid |

| Ester Amidation | Amine, heat or catalyst | 2-Amino-2-(pyridin-3-yl)acetamide derivative |

| Pyridine N-Oxidation | Peracid (e.g., m-CPBA) | Methyl 2-amino-2-(1-oxido-pyridin-1-ium-3-yl)acetate |

| Metal Coordination | Metal salt (e.g., ZnCl2, Cu(OAc)2) | Metal complex of this compound |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly shifting towards more automated and continuous processes. Flow chemistry, in particular, offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. researchgate.netnih.gov

The synthesis of heterocycles and amino acid derivatives has been successfully demonstrated using flow chemistry. For instance, a simplified bench-top continuous flow setup has been used for the synthesis of 2-methylpyridines with high selectivity. doaj.orgresearchgate.netnih.govresearchgate.netnih.gov Similarly, the synthesis of β-amino acid esters has been achieved via a lipase-catalyzed Michael addition in a continuous-flow microreactor. These examples strongly suggest that the synthesis of this compound could be adapted to a continuous flow process, potentially leading to higher yields, improved purity, and easier scale-up.

Automated synthesis platforms, often coupled with flow chemistry, are also becoming increasingly prevalent. These systems can accelerate the discovery and optimization of new reactions and synthetic routes. The integration of the synthesis of this compound into such platforms would enable the rapid generation of libraries of derivatives for screening in various applications.

Expanding Applications in Complex Molecular Architecture Construction and Materials Science (excluding biological applications)

The unique structural features of this compound make it an attractive building block for the construction of complex molecular architectures and advanced materials.

In the realm of supramolecular chemistry, the pyridyl nitrogen and the amino ester functionality can participate in hydrogen bonding and metal coordination, enabling the self-assembly of intricate structures such as coordination polymers and metal-organic frameworks (MOFs). Coordination polymers bearing angular bis-pyridyl-bis-amide ligands have been shown to form entangled structures, and the incorporation of amino acid-derived ligands can introduce chirality and further functionality. mdpi.com

Furthermore, pyridyl-containing compounds have shown promise in the development of functional materials. For instance, unnatural α-amino acids with polyaromatic side chains containing pyridine have been designed as conformationally sensitive fluorophores. acs.orgnih.gov These molecules exhibit viscosity-sensitive fluorescence, which has potential applications in sensing and imaging. The incorporation of this compound into polymer backbones or as a pendant group could lead to new materials with tailored optical, electronic, or mechanical properties. The synthesis of perfluoropyridine-functionalized porous polymers for contaminant removal highlights the potential of functionalized pyridines in materials science.

Table 3: Potential Material Science Applications of Pyridyl-Amino Acid Derivatives

| Application Area | Material Type | Key Feature | Reference |

| Sensing | Fluorescent Polymers | Viscosity-sensitive emission | acs.orgnih.gov |

| Catalysis | Metal-Organic Frameworks | Chiral catalytic sites | researchgate.net |

| Separation | Coordination Polymers | Selective guest binding | mdpi.com |

| Advanced Coatings | Semifluorinated Thiol-ene Thermosets | Aerospace applications |

常见问题

Q. Q1. What are the optimal synthetic strategies for Methyl 2-amino-2-(pyridin-3-yl)acetate, and how can purity be ensured?

The synthesis typically involves a Knoevenagel condensation between ethyl cyanoacetate and 3-pyridinecarboxaldehyde in the presence of a base (e.g., sodium ethoxide) to form the cyano intermediate, followed by catalytic hydrogenation to reduce the nitrile group to an amine . Key steps include:

- Temperature control (e.g., 60–80°C for condensation).

- Use of palladium-on-carbon (Pd/C) under hydrogen atmosphere for hydrogenation.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.

Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. Q2. How is the molecular structure of this compound characterized experimentally?

Structural characterization employs:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon assignments (e.g., pyridine ring protons at δ 8.5–7.1 ppm, ester carbonyl at ~170 ppm).

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve 3D geometry and hydrogen-bonding networks .

- IR spectroscopy : Peaks at ~3300 cm (N-H stretch) and 1740 cm (ester C=O) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in modifying the pyridine ring of this compound be addressed?

Regioselective functionalization requires:

- Directed ortho-metalation : Use of lithium diisopropylamide (LDA) to deprotonate the pyridine ring at specific positions, followed by electrophilic quenching (e.g., iodination) .

- Protection/deprotection strategies : Temporary masking of the amine group with Boc anhydride to prevent unwanted side reactions during ring modifications .

- Computational modeling (DFT calculations) to predict reactive sites and optimize reaction conditions .

Q. Q4. What methodologies are used to evaluate the biological activity of this compound derivatives?

Advanced pharmacological studies involve:

- In vitro enzyme assays : Testing inhibition of cytochrome P450 isoforms (e.g., CYP1A2) using fluorogenic substrates and monitoring metabolite formation via LC-MS .